2,3,5,6-Tetrafluoro-4-hidrazinopiridina

Descripción general

Descripción

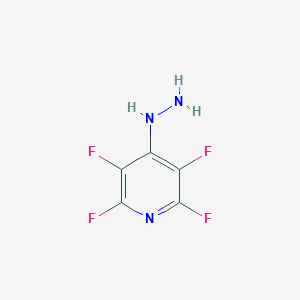

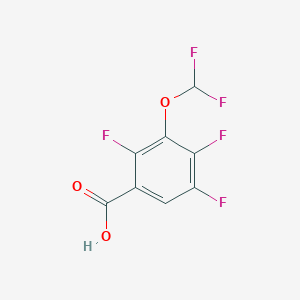

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H3F4N3 . It belongs to the product categories of Pyridines, Pyrimidines, and Purines .

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves several steps. One method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with sodium iodide in dimethylformamide . Another method involves nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine can be found in various databases . The compound has a molecular weight of 181.09 .Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is involved in several chemical reactions. For instance, it can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium . It also undergoes reactions with various nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine include a boiling point of 150.5ºC at 760mmHg and a density of 1.706g/cm3 .Aplicaciones Científicas De Investigación

Síntesis de productos farmacéuticos fluorados

2,3,5,6-Tetrafluoro-4-hidrazinopiridina: se utiliza en la síntesis de varios productos farmacéuticos fluorados. La presencia de átomos de flúor puede alterar significativamente la actividad biológica de los productos farmacéuticos, lo que lleva a una mayor estabilidad metabólica y permeabilidad de la membrana .

Desarrollo de agroquímicos

Este compuesto también es fundamental en el desarrollo de agroquímicos. El grupo tetrafluoro puede mejorar la actividad y la selectividad de los herbicidas y pesticidas .

Ciencia de materiales: Polímeros de microporosidad intrínseca

En la ciencia de materiales, sirve como precursor para crear polímeros de microporosidad intrínseca (PIM). Los PIM tienen aplicaciones en tecnologías de separación de gases debido a sus estructuras de cadena rígida y retorcida .

Química analítica: Cromatografía

This compound: se puede utilizar para modificar las fases estacionarias cromatográficas. Su estructura única puede mejorar la separación de mezclas complejas en cromatografía líquida o gaseosa .

Espectroscopia de resonancia magnética nuclear (RMN)

El compuesto es relevante en la espectroscopia de RMN como estándar o reactivo debido a sus distintos desplazamientos químicos resultantes de los átomos de flúor .

Tecnología de cristales líquidos

Debido a sus propiedades estructurales, este compuesto tiene aplicaciones potenciales en tecnología de cristales líquidos, que es fundamental en los dispositivos de visualización .

Síntesis orgánica: Bloque de construcción

Actúa como un bloque de construcción versátil en la síntesis orgánica, particularmente en la construcción de moléculas complejas con múltiples átomos de flúor .

Estudios de inhibición enzimática

Finalmente, This compound puede usarse en investigación bioquímica como inhibidor enzimático, proporcionando información sobre los mecanismos enzimáticos y ayudando en el diseño de fármacos .

Safety and Hazards

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mecanismo De Acción

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves a series of chemical reactions. It can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile . This compound undergoes various reactions, including the Staudinger reaction with triphenylphosphine at room temperature, and reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide .

Result of Action

The molecular and cellular effects of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine’s action involve a series of chemical reactions. For instance, it partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene . It also yields 4-anilino-2,3,5,6-tetrafluoropyridine with benzene at 175 °C, and reacts with cyclohexane to give the C–H ‘insertion’ product 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine .

Action Environment

The action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is influenced by environmental factors such as temperature. For example, it decomposes smoothly into nitrogen and an intractable solid at temperatures above approximately 130 °C

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZZPJMTBLPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366399 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-44-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

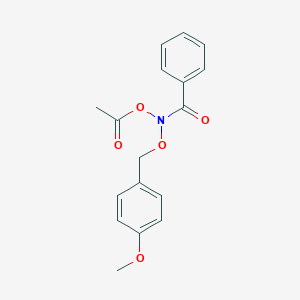

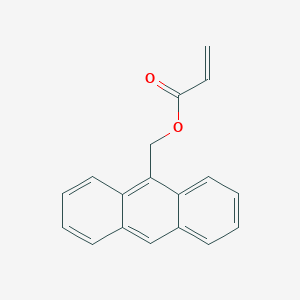

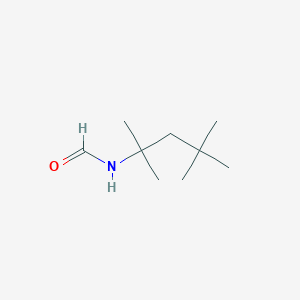

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

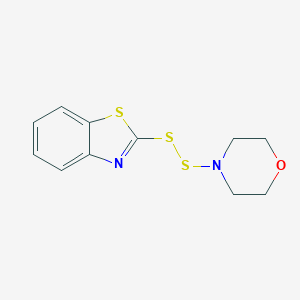

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?

A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from 2,3,5,6-tetrafluoro-4-hydrazinopyridine through two main methods []:

Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?

A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)